molecular formula C6H13NO3 B071136 (2S,3S)-3-Amino-2-hydroxyhexanoic acid CAS No. 160801-76-3

(2S,3S)-3-Amino-2-hydroxyhexanoic acid

Cat. No.: B071136
CAS No.: 160801-76-3
M. Wt: 147.17 g/mol
InChI Key: OIFGOYXLBOWNGQ-WHFBIAKZSA-N
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Description

(2S,3S)-3-Amino-2-hydroxyhexanoic acid is a stereochemically defined non-proteinogenic amino acid of high interest in medicinal chemistry and pharmaceutical research. With the molecular formula C 6 H 13 NO 3 and a molecular weight of 147.17 g/mol, this compound serves as a critical chiral building block for the synthesis of complex molecules . Its structure, featuring both amino and hydroxy functional groups on adjacent carbon atoms, makes it a valuable scaffold for constructing peptidomimetics and bioactive compounds. Researchers utilize this diastereomer to introduce specific three-dimensionality and functional groups into molecular designs, which is crucial for studying structure-activity relationships and developing enzyme inhibitors. Specifications & Handling: • CAS Number: 160801-76-3 • Molecular Formula: C 6 H 13 NO 3 • Molecular Weight: 147.17 • Purity: 98% Min. • Storage: To maintain stability, the product should be stored sealed in a dry environment, ideally between 2-8°C . Disclaimer: This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFGOYXLBOWNGQ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458626
Record name (2S,3S)-3-Amino-2-hydroxyhexanoic acid
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160801-76-3
Record name (2S,3S)-3-Amino-2-hydroxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160801-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-Amino-2-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Characterization and Systematic Nomenclature of 2s,3s 3 Amino 2 Hydroxyhexanoic Acid

Absolute Configuration and Diastereomeric Relationships of Amino-Hydroxyhexanoic Acids

3-Amino-2-hydroxyhexanoic acid possesses two chiral centers, at the second and third carbon atoms (C2 and C3) of the hexanoic acid backbone. The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2n stereoisomers. nih.govresearchgate.net Consequently, for 3-amino-2-hydroxyhexanoic acid, with its two chiral centers, there are four possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, exhibiting identical physical properties except for their interaction with plane-polarized light. The relationship between any two stereoisomers that are not mirror images of each other is defined as diastereomeric. nih.govresearchgate.net Diastereomers have different physical and chemical properties.

The four stereoisomers of 3-amino-2-hydroxyhexanoic acid are:

(2S,3S)-3-Amino-2-hydroxyhexanoic acid

(2R,3R)-3-Amino-2-hydroxyhexanoic acid

(2S,3R)-3-Amino-2-hydroxyhexanoic acid

(2R,3S)-3-Amino-2-hydroxyhexanoic acid

The relationship between these stereoisomers can be summarized as follows:

Stereoisomer Enantiomeric Relationship Diastereomeric Relationship
This compound(2R,3R)-3-Amino-2-hydroxyhexanoic acid(2S,3R)-3-Amino-2-hydroxyhexanoic acid, (2R,3S)-3-Amino-2-hydroxyhexanoic acid
(2R,3R)-3-Amino-2-hydroxyhexanoic acidThis compound(2S,3R)-3-Amino-2-hydroxyhexanoic acid, (2R,3S)-3-Amino-2-hydroxyhexanoic acid
(2S,3R)-3-Amino-2-hydroxyhexanoic acid(2R,3S)-3-Amino-2-hydroxyhexanoic acidThis compound, (2R,3R)-3-Amino-2-hydroxyhexanoic acid
(2R,3S)-3-Amino-2-hydroxyhexanoic acid(2S,3R)-3-Amino-2-hydroxyhexanoic acidThis compound, (2R,3R)-3-Amino-2-hydroxyhexanoic acid

The prefixes 'threo' and 'erythro' can be used to describe the relative stereochemistry of diastereomers with two adjacent chiral centers. In the case of 3-amino-2-hydroxyhexanoic acid, the (2S,3R) and (2R,3S) isomers, where the substituents on the C2-C3 bond are on opposite sides in a Fischer projection, would be designated as 'threo'. Conversely, the (2S,3S) and (2R,3R) isomers, with substituents on the same side, would be 'erythro'.

IUPAC and Common Nomenclatures for this compound

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . nih.govnih.gov This name unambiguously defines the molecule's structure, including the absolute configuration at both chiral centers.

While a specific common name for this compound is not widely documented, a closely related compound, (2S,3S)-2-amino-3-hydroxy-hexanoic acid, is sometimes referred to as (2S,3S)-3-Hydroxynorleucine . chemicalbook.com Given the structural similarity, this nomenclature could potentially be adapted, though the systematic IUPAC name remains the most precise and universally understood identifier.

Nomenclature Type Name
IUPAC Name This compound
Synonym Hexanoic acid, 3-amino-2-hydroxy-, (2S,3S)-

Stereoisomeric Purity and Enantiomeric Enrichment in Research Contexts

In many scientific applications, particularly in pharmacology and biochemistry, it is crucial to work with a single, pure stereoisomer, as different stereoisomers can exhibit vastly different biological activities. The production of enantiomerically pure drugs is of utmost importance to the pharmaceutical industry as pairs of enantiomers can show variation in their pharmacological activity. nih.gov Therefore, methods for the stereoselective synthesis and purification of compounds like this compound are of significant interest.

Stereoselective Synthesis: The synthesis of β-hydroxy-α-amino acids with high stereocontrol is a key area of research. One reported highly stereoselective synthesis of (2S, 3S)-β-hydroxyleucine, a structurally similar compound, involved a diastereoselective nucleophilic addition of a Grignard reagent to an N,N-dibenzyl-O-TBS-serinal. This highlights a strategy that could be applicable to the synthesis of other related β-hydroxy amino acids. epfl.ch Such synthetic routes are designed to predominantly yield the desired stereoisomer, minimizing the formation of others.

Determination of Stereoisomeric Purity: The stereoisomeric purity of a sample is often expressed in terms of enantiomeric excess (ee) or diastereomeric excess (de). Enantiomeric excess is a measure of the purity of a chiral substance, reflecting the degree to which a sample contains one enantiomer in greater amounts than the other.

Several analytical techniques are employed to determine the stereoisomeric purity of amino acids and their derivatives:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective technique for separating and quantifying stereoisomers. yakhak.org Chiral stationary phases (CSPs) within the HPLC column interact differently with each stereoisomer, leading to different retention times and allowing for their separation and quantification. For instance, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have been shown to be particularly successful in resolving the enantiomers of underivatized amino acids. sigmaaldrich.com The enantiomeric purity of commercial chiral amines and α-amino acid esters has been determined using chiral HPLC, with enantiomeric impurities as low as 0.05% being detected. yakhak.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used in NMR to differentiate between enantiomers, allowing for the determination of their relative concentrations.

Optical Methods: Techniques like circular dichroism (CD) spectroscopy can be used to determine enantiomeric excess. nih.gov This method relies on the differential absorption of left- and right-circularly polarized light by chiral molecules.

The development of fluorescence-based assays for the rapid determination of the enantiomeric excess of amines, amino alcohols, and amino acid esters has also been reported, offering a high-throughput alternative for chirality determination. nih.gov

In a research context, reporting the stereoisomeric purity is essential for the reproducibility of experiments and for accurately interpreting the results, especially when investigating the biological activity or chemical reactivity of a specific stereoisomer.

Advanced Synthetic Methodologies for 2s,3s 3 Amino 2 Hydroxyhexanoic Acid and Its Stereoisomers

Stereoselective Synthesis Approaches for (2S,3S)-3-Amino-2-hydroxyhexanoic Acid

Stereoselective synthesis is paramount for producing specific stereoisomers of 3-Amino-2-hydroxyhexanoic acid, as the biological activity is often dependent on the precise three-dimensional arrangement of the molecule's functional groups. Various strategies have been developed to control the stereochemistry at the C2 and C3 positions.

Asymmetric catalysis utilizes chiral catalysts to create stereogenic centers with high enantioselectivity. This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Both organometallic and organocatalytic systems have been successfully employed. nih.gov

A notable strategy involves the highly enantio- and syn-selective synthesis of β-hydroxy α-amino acids using Brønsted base catalysis. acs.org This method employs Schiff bases of glycine (B1666218) derivatives, where a specific framework provides a hydrogen-bonding platform that influences the reactivity and diastereoselectivity of the reaction with aldehydes. acs.org Another powerful technique is the use of chiral Ni(II) complexes of Schiff bases derived from glycine. These square-planar complexes can be used for asymmetric Michael addition reactions to generate chiral amino acids with high diastereoselectivity. nih.gov

The diastereoselective hydroxylation of homochiral β-amino enolates represents another direct route. rsc.org In this substrate-controlled approach, the stereoselectivity is primarily dictated by the existing chirality in the β-amino enolate substrate, though the chiral hydroxylating agent, such as a (camphorsulfonyl)oxaziridine, can also influence the outcome. rsc.org

Table 1: Examples of Asymmetric Catalysis for β-Hydroxy α-Amino Acid Synthesis

Catalysis TypeCatalyst/Reagent ExampleKey FeatureResult
Brønsted Base CatalysisChiral Brønsted BaseUtilizes Schiff bases of glycine o-nitroanilide as pronucleophiles. acs.orgHighly enantio- and syn-selective synthesis. acs.org
Metal Complex CatalysisChiral Ni(II) Schiff Base ComplexAsymmetric Michael addition reactions. nih.govHigh yield and diastereoselectivity for chiral amino acids. nih.gov
Substrate-Controlled Hydroxylation(Camphorsulfonyl)oxaziridineDiastereoselective hydroxylation of chiral β-amino enolates. rsc.orgExcellent anti-diastereoselectivity (>90% d.e.). rsc.org

The chiral pool approach leverages readily available, enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes as starting materials. nih.gov This strategy is highly effective for establishing key stereocenters in the target molecule. nih.gov Amino acids are particularly versatile as their amino and carboxylic acid groups can be selectively modified. researchgate.net

A common starting material for synthesizing β-amino-α-hydroxy acids is D-serine, which can be converted into key intermediates like Garner's aldehyde. elsevierpure.com This aldehyde serves as a versatile building block for the stereocontrolled construction of the desired (2S,3S)-stereocenters. elsevierpure.com Similarly, other amino acids like L-glutamic acid can be used to synthesize chiral lactams, which are then converted into the desired amino acid derivatives. researchgate.net The inherent chirality of the starting amino acid is used to induce the formation of new stereocenters with high facial selectivity during the synthetic sequence. nih.gov

For instance, the synthesis of a related nonproteinogenic amino acid, (2S,3R)-3-amino-2-hydroxydecanoic acid, was achieved starting from α-d-lyxofuranosyl phenyl sulfone, a carbohydrate-derived chiral building block. nih.gov

When a synthesis produces a mixture of stereoisomers, resolution methods are required to separate the desired optically pure compound. Optical resolution via diastereomeric salt formation is one of the most reliable and widely used techniques for acidic and basic compounds. mdpi.comnii.ac.jp This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties, such as solubility. mdpi.com The less-soluble salt can then be preferentially crystallized and separated. mdpi.com The optical purity can be further enhanced through repeated recrystallizations. mdpi.com

Commonly used resolving agents for acidic compounds include chiral amines like cinchonidine (B190817) and 2-amino-1,2-diphenylethanol (B1215729) (ADPE). mdpi.com Another approach is the conversion of the amino acid into diastereomeric esters using an optically active alcohol, followed by separation of these esters using chromatography. google.com The desired optically active amino acid can then be recovered by hydrolysis of the purified diastereomeric ester. google.com

A more specialized technique is preferential crystallization, which can be applied to racemates that form conglomerates (a physical mixture of enantiomeric crystals). This method involves seeding a supersaturated racemic solution with crystals of the desired enantiomer to induce its crystallization. nih.gov

Table 2: Comparison of Diastereomer Resolution Methods

MethodPrincipleAdvantagesDisadvantages
Diastereomeric Salt FormationFormation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. mdpi.comSimple, reliable, applicable to large scale, optical purity can be enhanced. mdpi.comRequires a suitable resolving agent and solvent system.
Chromatographic SeparationConversion to diastereomeric derivatives (e.g., esters) which are then separated by chromatography. google.comGenerally applicable, high separation efficiency. google.comMay require derivatization/deprotection steps, can be costly for large scale.
Preferential CrystallizationSeeding a supersaturated solution of a conglomerate with one enantiomer to induce its crystallization. nih.govDoes not require a chiral auxiliary.Only applicable to racemic mixtures that form conglomerates. nih.gov

The nitroaldol or Henry reaction is a classic carbon-carbon bond-forming reaction that involves the condensation of a nitroalkane with an aldehyde or ketone. researchgate.net This method is highly valuable for synthesizing amino derivatives because the nitro group can be readily reduced to a primary amine. researchgate.net

In the context of synthesizing β-amino-α-hydroxy acids, the reaction would typically involve the condensation of a nitroalkane (e.g., 1-nitrobutane) with a glyoxylic acid derivative. The resulting β-nitro-α-hydroxy acid intermediate contains the core scaffold. Subsequent reduction of the nitro group to an amine yields the target 3-amino-2-hydroxyhexanoic acid. The stereochemical outcome of the Henry reaction can be controlled through the use of chiral catalysts, making it a viable route for asymmetric synthesis. researchgate.net A related approach involves the Henry reaction between N-protected amino aldehydes and nitroalkanes to produce nitro alcohols, which are precursors to amino-acid-based nitroalkenes. mdpi.com

Syntheses proceeding through epoxide intermediates offer excellent control over stereochemistry. A key strategy for producing threo-3-amino-2-hydroxy acids involves the regio- and stereo-specific ring-opening of cis-2,3-epoxy-acids or their derivatives. rsc.org The threo configuration corresponds to the (2S,3S) or (2R,3R) stereoisomers.

The synthesis begins with the creation of a cis-epoxide from a corresponding cis-alkene. The subsequent nucleophilic ring-opening of this epoxide at the C3 position by an amine source, such as ammonia (B1221849), proceeds with inversion of configuration via an SN2 mechanism. This process establishes the required anti-relationship between the amino group at C3 and the hydroxyl group at C2, leading directly to the desired threo diastereomer. rsc.org This method provides a highly stereospecific route to the this compound backbone.

Chemoenzymatic Synthesis Strategies for β-Amino-α-hydroxy Acids

Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. Enzymes are powerful tools for creating chiral molecules due to their inherent stereospecificity. researchgate.net

For the synthesis of β-amino-α-hydroxy acids, several classes of enzymes can be employed in multi-step, one-pot cascade reactions. researchgate.net Aldolases, for example, can catalyze the stereoselective formation of carbon-carbon bonds to create the α-hydroxy acid backbone. acs.orgnih.gov Transaminases can then be used to install the amino group with high stereoselectivity. researchgate.netacs.orgnih.gov

A typical chemoenzymatic cascade might involve:

An aldolase-catalyzed reaction between an aldehyde and pyruvate (B1213749) to form a chiral 4-hydroxy-2-oxo acid intermediate. nih.gov

An asymmetric amination of the keto acid intermediate using a transaminase or an amino acid dehydrogenase to yield the final β-amino-α-hydroxy acid. researchgate.netnih.gov

Multicomponent Reaction Paradigms for Substituted Amino-Hydroxyhexanoic Acids

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govresearchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it an attractive strategy for synthesizing substituted amino acids. nih.govresearchgate.net While specific MCRs tailored exclusively for this compound are not extensively documented, several established paradigms can be adapted to create a variety of substituted amino-hydroxyhexanoic acids.

Key MCRs applicable to the synthesis of amino acid derivatives include the Strecker and Ugi reactions. nih.govresearchgate.net

The Strecker Reaction: As the first documented MCR, the Strecker synthesis produces α-amino nitriles from an aldehyde or ketone, a cyanide source, and ammonia or a primary amine. nih.gov Subsequent hydrolysis of the nitrile yields the desired α-amino acid. To synthesize hydroxy-substituted variants, a starting aldehyde containing a protected hydroxyl group could be employed. The stereochemical control of this reaction, however, can be challenging without the use of chiral auxiliaries or catalysts.

The Ugi Reaction: The Ugi four-component reaction (U-4CR) is a highly versatile MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. This method is particularly valuable for creating structurally diverse and complex amino acid derivatives. For the synthesis of substituted amino-hydroxyhexanoic acids, a hydroxy-containing aldehyde or carboxylic acid could be used as one of the components, with its hydroxyl group suitably protected. The inherent flexibility of the Ugi reaction allows for the introduction of various substituents based on the choice of the four starting materials.

The Passerini Reaction: This three-component reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy carboxamide. nih.gov While not directly yielding an amino acid, the product can be a precursor. For instance, a Passerini product could be chemically modified in subsequent steps to introduce the amino group and reveal the hydroxyl functionality, leading to the desired amino-hydroxyhexanoic acid structure.

The application of these MCRs to generate substituted amino-hydroxyhexanoic acids would typically involve a strategic selection of starting materials that already contain the propyl side chain and a protected hydroxyl group. The stereochemistry of the final product would be influenced by the chirality of the starting materials or the use of chiral catalysts.

Table 1: Overview of Relevant Multicomponent Reactions

Reaction Name Components Primary Product Potential for Amino-Hydroxyhexanoic Acid Synthesis
Strecker Reaction Aldehyde/Ketone, Amine, Cyanide α-Amino Nitrile Applicable by using a hydroxy-substituted aldehyde; requires subsequent nitrile hydrolysis.
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide α-Acylamino Carboxamide Highly versatile; can incorporate hydroxyl and alkyl functionalities through appropriate choice of starting materials.
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanide α-Acyloxy Carboxamide Product serves as a versatile intermediate that can be further elaborated to the target molecule.

Strategic Protecting Group Implementations in the Synthesis of this compound

The synthesis of a molecule with multiple reactive functional groups, such as the amino and hydroxyl groups in this compound, necessitates a robust protecting group strategy. libretexts.org Protecting groups are temporary modifications of functional groups that prevent them from undergoing unwanted reactions during a synthetic sequence. organic-chemistry.org For a successful synthesis, these groups must be introduced efficiently, remain stable under various reaction conditions, and be removed selectively without affecting other parts of the molecule. biosynth.com This concept of selective removal is known as orthogonality. wikipedia.orgiris-biotech.de

In the context of this compound, both the amino group and the hydroxyl group require protection to control chemoselectivity during the construction of the carbon skeleton and subsequent transformations.

Amino Group Protection: The nucleophilic nature of the amino group makes its protection crucial in many synthetic steps. libretexts.org Common protecting groups for amines are carbamates, which effectively decrease the nucleophilicity of the nitrogen atom. organic-chemistry.org

tert-Butoxycarbonyl (Boc): The Boc group is widely used and is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.de

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is another cornerstone of amino acid protection, particularly in solid-phase peptide synthesis. peptide.com It is stable to acidic conditions but is removed by treatment with a mild base, such as piperidine (B6355638). wikipedia.orgiris-biotech.de The orthogonality of the Fmoc/tBu pair is a common and powerful strategy in complex syntheses. iris-biotech.de

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to mild acidic and basic conditions. Its primary method of removal is through catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a condition that does not affect many other protecting groups. peptide.com

Hydroxyl Group Protection: The hydroxyl group can undergo undesirable side reactions such as O-acylation. ug.edu.pl Therefore, its protection is often necessary.

tert-Butyl (tBu) Ether: This protecting group is introduced under acidic conditions and is cleaved with strong acids like TFA. iris-biotech.de Its removal conditions are compatible with Fmoc-based strategies.

Benzyl (Bn) Ether: Benzyl ethers are robust and stable across a wide range of chemical conditions. They are typically removed via hydrogenolysis, which makes them orthogonal to acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) protecting groups.

A strategic synthesis of this compound would employ an orthogonal protecting group pair. For example, the amino group could be protected as an Fmoc-carbamate and the hydroxyl group as a tBu-ether. This allows for the selective deprotection of the amine for further reaction while the hydroxyl group remains protected. At the end of the synthesis, a single treatment with a strong acid like TFA would remove the tBu ether and any other acid-labile groups.

Table 2: Common Protecting Groups for Amino and Hydroxyl Functions

Functional Group Protecting Group Abbreviation Common Introduction Reagent Cleavage Conditions
Amino tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Strong Acid (e.g., TFA)
Amino 9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-OSu or Fmoc-Cl Base (e.g., Piperidine)
Amino Benzyloxycarbonyl Cbz or Z Benzyl chloroformate Catalytic Hydrogenolysis
Hydroxyl tert-Butyl ether tBu Isobutylene, cat. acid Strong Acid (e.g., TFA)
Hydroxyl Benzyl ether Bn Benzyl bromide (BnBr), base Catalytic Hydrogenolysis

Derivatization and Structural Modification of 2s,3s 3 Amino 2 Hydroxyhexanoic Acid

Formation of Amide and Ester Derivatives of (2S,3S)-3-Amino-2-hydroxyhexanoic Acid

The carboxylic acid and amino moieties of this compound are readily converted into ester and amide derivatives, respectively. These reactions are fundamental in organic synthesis for protecting the functional groups or for creating new compounds with altered properties.

Esterification: The carboxylic acid group can be converted to an ester, a common strategy to protect it during subsequent reactions. A widely used method is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically hydrogen chloride. sphinxsai.com This reaction proceeds with high yield and is effective for producing simple alkyl esters. sphinxsai.com

Amide Formation: Amide derivatives are synthesized by coupling the amino group of this compound with a carboxylic acid or by reacting its carboxyl group with an amine. A common laboratory method involves the reaction of an activated form of a carboxylic acid (like acid chlorides or anhydrides) with an amine. ajchem-a.com Alternatively, the amino acid's ester can be reacted directly with a substituted aniline, often under reflux conditions, to yield the corresponding amide. sphinxsai.com Modern coupling agents are also frequently employed to facilitate amide bond formation under mild conditions. ajchem-a.com

Table 1: Common Reagents for Ester and Amide Formation
Derivative TypeReactionTypical ReagentsReference
EsterFischer-Speier EsterificationMethanol (CH₃OH) or Ethanol (C₂H₅OH), Hydrogen Chloride (HCl) gas sphinxsai.com
AmideFrom Amino Acid EsterSubstituted Anilines, Methanol (as solvent) sphinxsai.com
AmideDirect CouplingDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) ajchem-a.com

Functional Group Transformations and Analogues of this compound

The functional groups of this compound can be chemically transformed to create structural analogues with potentially different biological activities. These transformations allow for the exploration of structure-activity relationships. For instance, the hydroxyl group can be converted into other functionalities, or the carbon skeleton can be altered.

The synthesis of analogues of similar α-hydroxy-β-amino acids demonstrates the scope of possible modifications. For example, in the synthesis of a threonine analogue, (2R,3S)-3-amino-4-mercapto-2-butanol, the carboxylic acid moiety is reduced to an alcohol, and the side chain is modified to introduce a mercapto group. researchgate.net Similarly, the amino group can be derived from an azide (B81097) precursor via reduction, and alcohol functions can be converted into amino groups through procedures like the Mitsunobu reaction. nih.govnih.gov These synthetic strategies highlight that the core structure of this compound can be systematically altered to produce a variety of analogues. (2S,3S)-3-Hydroxynorleucine itself is considered an analogue of DL-6-Hydroxy Norleucine. chemicalbook.com

Table 2: Examples of Functional Group Transformations
Original GroupTarget GroupGeneral Method/ReactionReference
Carboxylic Acid (-COOH)Primary Alcohol (-CH₂OH)Reduction researchgate.net
Azide (-N₃)Amine (-NH₂)Reduction (e.g., with Pd/C) nih.gov
Hydroxyl (-OH)Amine (-NH₂)Mitsunobu Reaction nih.gov
Hydroxyl (-OH)Mercapto (-SH)Multi-step synthesis involving functional group interconversion researchgate.net

Incorporation of Protective Groups for Synthetic Utility (e.g., Boc, Fmoc)

In peptide synthesis and other complex organic syntheses, it is essential to temporarily block reactive functional groups to prevent unwanted side reactions. americanpeptidesociety.org For amino acids like this compound, the α-amino group is commonly protected. The two most prevalent protecting groups used in solid-phase peptide synthesis (SPPS) are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). americanpeptidesociety.orggoogle.com

The Boc group is acid-labile and is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.org This strategy was one of the first to be widely adopted in peptide synthesis. americanpeptidesociety.org

The Fmoc group , in contrast, is base-labile and is cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orguci.edu The mild conditions required for Fmoc removal have made it the more popular choice in modern automated peptide synthesis, as it minimizes side reactions and is suitable for creating long or complex peptides. americanpeptidesociety.orgchemimpex.com The choice between Boc and Fmoc strategies depends on the specific peptide sequence and the stability of other protecting groups used for amino acid side chains. google.com

Table 3: Comparison of Boc and Fmoc Protecting Groups
Protecting GroupFull NameCleavage ConditionCommon ReagentKey AdvantageReference
Boctert-butyloxycarbonylAcidicTrifluoroacetic Acid (TFA)Useful for sequences prone to racemization under basic conditions. americanpeptidesociety.org
Fmoc9-fluorenylmethyloxycarbonylBasicPiperidine in DMFMild deprotection conditions, compatible with automated synthesis. americanpeptidesociety.orgchemimpex.com

Utilization of Optically Active Acids for Enantiomeric Resolution and Salt Formation

When α-hydroxy-β-amino acids are synthesized as a racemic mixture (containing equal amounts of both enantiomers), a process of optical resolution is required to isolate the desired stereoisomer. mdpi.com One of the most reliable and frequently used methods for this separation is via the formation of diastereomeric salts. mdpi.com

This technique involves reacting the racemic amino acid with an optically pure resolving agent, which is typically a chiral acid or base. mdpi.com The reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. mdpi.comnih.gov Once a pure diastereomeric salt is isolated, the resolving agent is removed, yielding the enantiomerically pure amino acid. nih.gov For resolving racemic acids, chiral bases like cinchonidine (B190817) are often used. mdpi.com This method remains an economical and practical approach for obtaining optically pure compounds on both laboratory and industrial scales. mdpi.com

Table 4: Examples of Chiral Resolving Agents
Resolving Agent ClassSpecific ExampleTarget Compound ClassPrincipleReference
Chiral Amines/AlkaloidsCinchonidineRacemic Carboxylic AcidsForms diastereomeric salts with different solubilities. mdpi.com
Chiral Amino Alcohols(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediolRacemic N-protected Amino AcidsForms diastereomeric salts separable by crystallization. nih.gov
Chiral Host CompoundsDerivatives of Tartaric AcidAmino Acid and Hydroxycarboxylic Acid EstersForms diastereomeric inclusion complexes. rsc.org

The Pivotal Role of 2s,3s 3 Amino 2 Hydroxyhexanoic Acid As a Chiral Building Block in Complex Organic Synthesis

Applications in Peptide Synthesis and the Creation of Modified Peptides

The incorporation of non-standard amino acids is a powerful strategy in peptide science to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. (2S,3S)-3-Amino-2-hydroxyhexanoic acid serves as an exemplary building block in this regard, enabling the creation of modified peptides and peptidomimetics with enhanced therapeutic properties.

The structural features of this compound can influence the physicochemical properties of a peptide chain. The presence of a hydroxyl group allows for additional hydrogen bonding opportunities, both intramolecularly and with the surrounding solvent (e.g., water), which can impact the peptide's solubility and conformational landscape. Intramolecular hydrogen bonds can help to stabilize specific secondary structures, such as β-turns or helical folds, pre-organizing the peptide into a bioactive conformation. This reduction in conformational flexibility can lead to increased binding affinity and selectivity for its biological target. The n-propyl side chain introduces a degree of hydrophobicity, which must be balanced with the polar functional groups to achieve the desired solubility profile for a given application.

The α-hydroxy-β-amino acid framework is a key structural feature in a variety of biologically active molecules, including certain protease inhibitors. nih.gov A prominent application of building blocks like this compound is in the design of peptide mimetics, which are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties.

A major success story in this area is the development of direct-acting antiviral drugs for the treatment of Hepatitis C Virus (HCV) infection. nih.gov First-generation HCV NS3/4A protease inhibitors, such as Telaprevir and Boceprevir, are potent therapeutic agents that incorporate derivatives of this amino acid scaffold. nih.govrcsb.org These drugs are designed to fit into the active site of the viral protease, an enzyme crucial for viral replication. natap.org The this compound core provides the necessary stereochemistry and functional groups to interact with key residues in the enzyme's active site, leading to potent inhibition. nih.gov The synthesis of these complex peptidomimetics relies on the use of such chiral building blocks to ensure the final molecule has the precise three-dimensional structure required for its antiviral activity. google.com

Table 1: Examples of Bioactive Agents Utilizing the α-Hydroxy-β-Amino Acid Scaffold

Compound ClassTargetExample MoleculeTherapeutic Application
Protease InhibitorsHCV NS3/4A ProteaseTelaprevir, BoceprevirAntiviral (Hepatitis C)
Protease InhibitorsCalpain-Various
Protease InhibitorsThrombin-Anticoagulant

Development of Chiral Intermediates Utilizing this compound

This compound is not only incorporated as a final component but is also used to create other valuable chiral intermediates. Its functional groups—the carboxylic acid, the amine, and the alcohol—can be selectively protected and modified to generate more complex synthons for multi-step syntheses.

For example, β-amino-α-hydroxy-carboxylic acid amides are critical intermediates in chemical synthesis. nih.gov In the context of HCV drug development, (S)-3-amino-N-cyclopropyl-2-hydroxyl hexanamide, a derivative of the title compound, is a known intermediate for the drug Boceprevir. google.com The synthesis of these intermediates often involves standard protection-group chemistry followed by amide bond formation. The resulting molecule preserves the crucial stereochemistry of the original amino acid, ready for incorporation into the final target structure. The stability and well-defined stereochemistry of these intermediates make them reliable building blocks for the large-scale, asymmetric synthesis of pharmaceuticals.

Construction of Intricate Organic Molecules and Natural Product Frameworks

The total synthesis of HCV protease inhibitors serves as a prime example. These molecules are not natural products but are intricate, synthetic organic structures designed through sophisticated molecular modeling and medicinal chemistry efforts. The synthesis of Telaprevir, for instance, involves coupling several complex fragments, one of which is derived from a 3-amino-2-hydroxy acid moiety. rsc.org The use of this building block ensures that the C2 (hydroxyl) and C3 (amino) positions have the correct (S,S) absolute configuration, which is essential for the drug's potent inhibitory activity against the viral protease. nih.govnatap.org The α-hydroxy-β-amino acid motif is also found in a range of natural products, including bestatin (B1682670) and valinoctin, highlighting the importance of this structural class in biologically active molecules. beilstein-journals.org

Stereocontrolled Introduction of Hydroxyl and Amine Functionalities into Molecular Scaffolds

One of the most valuable applications of this compound is its use as a vehicle for the stereocontrolled introduction of vicinal (adjacent) hydroxyl and amine groups into a larger molecule. The synthesis of this building block itself requires precise stereochemical control, often achieved through methods starting from other chiral molecules, such as L-serine via intermediates like Garner's aldehyde. beilstein-journals.orgd-nb.infoelsevierpure.com

Once synthesized and purified, the enantiomerically pure this compound acts as a chiral template. When it is incorporated into a larger molecular scaffold during a synthesis, it brings its fixed stereochemistry with it. The entire purpose of using this specific building block, as opposed to attempting to create the stereocenters on the larger molecule late in the synthesis, is to guarantee the stereochemical outcome. In the synthesis of peptidomimetic protease inhibitors, for example, the fragment containing the (2S,3S) core is coupled with other parts of the molecule. This fragment-based approach ensures that the final product has the hydroxyl and amine groups in the precise spatial orientation required for binding to the biological target, thereby achieving a highly stereocontrolled synthesis of the final intricate molecule.

Biochemical and Biological Research Applications of 2s,3s 3 Amino 2 Hydroxyhexanoic Acid and Its Analogues

Role in Enzyme Inhibition Studies of Relevant Analogues (e.g., Methionine Aminopeptidase)

The β-amino-α-hydroxy acid motif is a cornerstone in the design of potent enzyme inhibitors, particularly for metallo-aminopeptidases. These enzymes play crucial roles in protein degradation and maturation, making them attractive therapeutic targets. Analogues of (2S,3S)-3-amino-2-hydroxyhexanoic acid have been instrumental in elucidating the structure and function of these enzymes.

Prominent examples include the natural products bestatin (B1682670) and amastatin (B1665947), which are powerful, slow-binding, competitive inhibitors of several aminopeptidases. acs.orgd-nb.info Bestatin, which incorporates a (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety, and amastatin, containing a (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl group, have been studied extensively. acs.orgnih.gov Their mechanism involves the formation of a transition-state analogue complex with the enzyme, where the hydroxyl group at the α-carbon (the C2 position) is crucial for stabilizing the initial enzyme-inhibitor complex. acs.orgd-nb.info

Research has demonstrated that these compounds inhibit enzymes such as Leucine Aminopeptidase (LAP) and Aminopeptidase M (AP-M) with high affinity. acs.org The binding kinetics reveal a slow, tight binding mechanism for most enzyme-inhibitor pairs, with inhibition constants (Ki) in the nanomolar to picomolar range. d-nb.info

Furthermore, research has directly implicated this structural class in the inhibition of Methionine Aminopeptidase-2 (MetAP2), an enzyme critical for angiogenesis and a target in cancer therapy. nih.gov A study identified substituted 3-amino-2-hydroxyamides as potent and selective inhibitors of human MetAP2, demonstrating that this scaffold can be adapted to target specific aminopeptidases. d-nb.info

InhibitorTarget EnzymeInhibition Constant (Ki)*
BestatinAminopeptidase M (AP-M)4.1 x 10-6 M
BestatinLeucine Aminopeptidase (LAP)5.8 x 10-10 M
BestatinAeromonas Aminopeptidase1.8 x 10-8 M
AmastatinAminopeptidase M (AP-M)1.9 x 10-8 M
AmastatinLeucine Aminopeptidase (LAP)3.0 x 10-8 M

*Data sourced from studies on bestatin and amastatin analogues. acs.orgd-nb.info

Exploration in Neurotransmitter System Research Pertaining to Analogues

The structural motif of a β-aminoalcohol, which is present in β-amino-α-hydroxy acids, is a key feature in molecules that modulate neurotransmitter systems. Specifically, this scaffold is found in potent negative allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785). acs.orgd-nb.inforesearchgate.net

Overactivation of NMDA receptors is implicated in various neurological disorders, making modulators of these receptors valuable objects of research. nih.gov Compounds like ifenprodil (B1662929) and traxoprodil, which are known negative allosteric modulators of NMDA receptors containing the GluN2B subunit, feature a core β-aminoalcohol structure. d-nb.info Research has focused on creating bioisosteres of these compounds to improve their pharmacological properties, such as metabolic stability. acs.orgnih.gov

Studies have shown that synthetic β-aminoalcohol analogues exhibit high affinity for the GluN2B subunit, with Ki values in the nanomolar range. acs.orgresearchgate.net For instance, an indazole bioisostere of ifenprodil containing a (1R,2R)-β-aminoalcohol structure showed a high GluN2B affinity with a Ki of 66 nM. acs.orgresearchgate.net This line of research demonstrates that the core structure found in hydroxynorleucine analogues is actively being explored for its potential to interact with and modulate critical components of the central nervous system, particularly the glutamatergic system. acs.orgscbt.com

Investigation of Biological Activities Attributed to Related Hydroxynorleucine Analogues

Analogues of this compound, specifically various isomers and derivatives of β-hydroxynorleucine, have been assessed for a range of biological activities. Early studies investigating the four isomers of β-hydroxynorleucine found that while the free amino acids had no growth-inhibitory action, their N-acylated derivatives displayed modest but significant activity in microbiological assays using Lactobacillus casei. The N-chloroacetyl derivative of the D-enantiomorph of one diastereomer exhibited the most potent growth-inhibitory effect.

More recent research has highlighted the importance of this structural motif in complex natural products. For example, β-hydroxyleucine is a key component of several biologically active cyclic peptides and enzyme inhibitors. researchgate.net The acylation of the β-hydroxy group can dramatically enhance biological potency. In studies on muraymycin nucleoside antibiotics, the presence of a 3-O-acyl group on a (2S,3S)-3-hydroxyleucine moiety was shown to significantly increase antibacterial activity against pathogens like E. coli and S. aureus. This enhancement is thought to be related to increased lipophilicity, which improves the molecule's ability to penetrate cellular membranes and reach its intracellular target.

Elucidation of Metabolism and Biological Pathways Involving β-Amino-α-hydroxy Acids

The metabolism of non-proteinogenic amino acids like β-amino-α-hydroxy acids involves specialized enzymatic pathways for both their synthesis (anabolism) and breakdown (catabolism).

Anabolism (Synthesis): The primary route for the stereoselective synthesis of β-hydroxy-α-amino acids in biological systems and biotechnological applications involves aldol (B89426) addition reactions. Enzymes such as threonine aldolases (TAs) and serine hydroxymethyltransferase (SHMT) are pivotal in this process. nih.govdocumentsdelivered.com These pyridoxal-5'-phosphate (P5'P) dependent enzymes catalyze the reversible carbon-carbon bond formation between glycine (B1666218) (as the nucleophile) and a wide variety of aldehydes (as the electrophile). nih.gov This enzymatic reaction establishes two new stereocenters in a single step, offering a highly efficient route to chiral β-hydroxy-α-amino acids. nih.govnih.gov

Catabolism and Interconversion: Aminotransferases, also known as transaminases, are a ubiquitous class of P5'P-dependent enzymes that play a central role in amino acid metabolism by catalyzing the transfer of an amino group from an amino acid to an α-keto acid. mdpi.com While commonly associated with the 20 proteinogenic amino acids, specific ω-transaminases have been identified that act on β-amino acids. researchgate.net These enzymes are involved in pathways such as pyrimidine (B1678525) degradation. researchgate.net The transamination of a β-amino acid results in the formation of a β-keto acid, which can then enter other metabolic pathways. This process is reversible, meaning transaminases are also key to the final step in the biosynthesis of many non-proteinogenic amino acids. researchgate.net

Metabolic ProcessKey Enzyme ClassBiochemical ReactionRole
Anabolism (Synthesis)Threonine Aldolases (TAs)Glycine + Aldehyde ⇌ β-Hydroxy-α-amino acidStereoselective C-C bond formation
Catabolism / InterconversionAminotransferases (Transaminases)β-Amino acid + α-Keto acid ⇌ β-Keto acid + α-Amino acidAmino group transfer for degradation or synthesis

Potential as an Intermediate in the Synthesis of Antiviral and Antihypertensive Drug Analogues

The unique stereochemistry and functional groups of β-hydroxy-α-amino acids make them valuable chiral building blocks for the synthesis of complex pharmaceutical agents. Analogues of this compound have been specifically identified as key intermediates in the development of drugs targeting viral diseases and hypertension.

Antihypertensive Drug Analogues: L-6-hydroxynorleucine has been explicitly described as a key chiral intermediate for the synthesis of vasopeptidase inhibitors. Vasopeptidase inhibitors are a class of antihypertensive agents that simultaneously inhibit two key enzymes in blood pressure regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase. The synthesis of these complex molecules requires optically pure starting materials, and an enzymatic process involving glutamate dehydrogenase has been developed to produce L-6-hydroxynorleucine in high yield (>99% optical purity) for this purpose. The development of novel antihypertensive drugs often involves combining molecular fragments, such as amino acids like proline and alanine, to create molecules that can effectively interact with targets in the renin-angiotensin-aldosterone system (RAAS).

Antiviral Drug Analogues: The broader class of norleucine analogues has also been investigated for antiviral properties. For example, 6-diazo-5-oxo-L-norleucine (L-DON), an L-glutamine antagonist, has demonstrated antiviral activity against a range of viruses, including Herpes Simplex Virus type 1 (HSV-1) and Human Parainfluenza Virus. L-DON was found to inhibit viral replication by selectively inhibiting the synthesis of viral glycoproteins, a late stage in the viral life cycle. While not a direct synthetic intermediate, the activity of L-DON highlights the potential of the norleucine scaffold in the design of novel antiviral agents. The synthesis of many modern antiviral drugs relies on chiral building blocks to achieve the correct stereochemistry for potent activity.

Future Research Directions and Emerging Perspectives for 2s,3s 3 Amino 2 Hydroxyhexanoic Acid

Development of Novel Highly Stereoselective Synthetic Pathways

While methods for the synthesis of β-hydroxy γ-amino acids exist, the development of novel, highly stereoselective pathways to access (2S,3S)-3-Amino-2-hydroxyhexanoic acid remains a critical area of research. Future efforts are expected to focus on asymmetric catalysis to ensure precise control over the stereochemistry at both the C2 and C3 positions.

Key research directions include:

Advanced Aldol (B89426) Reactions: Exploring new chiral auxiliaries and catalysts for aldol reactions to achieve higher diastereoselectivity and enantioselectivity in the formation of the β-hydroxy γ-amino backbone.

Enzymatic and Biocatalytic Methods: Investigating the use of enzymes, such as aldolases and transaminases, for the stereospecific synthesis of this compound. nih.govnih.gov This approach offers the potential for greener and more efficient synthetic routes.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the target molecule, a strategy that has been successfully employed for similar non-proteinogenic amino acids. nih.gov

Progress in these areas will not only provide more efficient access to this compound but also contribute to the broader field of asymmetric synthesis.

Expanding the Utilization of this compound in Scaffold Construction

The incorporation of non-proteinogenic amino acids like this compound into peptide backbones can induce unique conformational constraints and introduce novel functionalities. nih.govwikipedia.org This makes it a valuable building block for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

Future research will likely explore:

Peptidomimetics: Designing and synthesizing peptides and peptidomimetics containing this compound to enhance proteolytic stability and modulate biological activity. The β-hydroxy γ-amino acid motif is a key component of statins, which are known inhibitors of aspartic proteases. medkoo.com

Foldamers: Investigating the ability of oligomers of this compound or its co-oligomers with other amino acids to adopt stable, predictable secondary structures (foldamers). nih.govnih.gov These structures could be designed to mimic the surfaces of proteins and disrupt protein-protein interactions.

Biomaterials: Exploring the use of polymers and hydrogels incorporating this compound for applications in drug delivery and tissue engineering, leveraging the compound's biocompatibility and functional handles for further modification.

The systematic exploration of this compound in scaffold construction could lead to the discovery of new therapeutic agents and advanced materials.

Mechanistic Studies on the Biochemical Interactions of Amino-Hydroxyhexanoic Acid Derivatives

Understanding how derivatives of this compound interact with biological targets at a molecular level is crucial for their rational design as therapeutic agents. Future mechanistic studies will be essential to elucidate their mode of action and to optimize their potency and selectivity.

Key areas for investigation include:

Enzyme Inhibition Kinetics: Performing detailed kinetic studies to determine the mechanism of inhibition for derivatives targeting specific enzymes. This includes identifying whether the inhibition is competitive, non-competitive, or uncompetitive.

Structural Biology: Utilizing techniques such as X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of these derivatives in complex with their biological targets. This will provide invaluable insights into the specific molecular interactions driving binding and activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a systematic series of derivatives to establish clear relationships between chemical structure and biological activity. This will guide the optimization of lead compounds.

These mechanistic studies will provide a solid foundation for the development of potent and selective modulators of biological processes.

Integration of Computational Chemistry and Molecular Modeling in Research

Computational approaches are becoming increasingly indispensable in modern chemical and biological research. The integration of computational chemistry and molecular modeling will be instrumental in accelerating the exploration of this compound and its derivatives.

Future computational studies could focus on:

Conformational Analysis: Using computational methods to predict the preferred conformations of peptides and foldamers containing this compound, providing insights into their three-dimensional structures. nih.gov

Molecular Docking: Employing docking simulations to predict the binding modes of derivatives to their target proteins, helping to prioritize compounds for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of these molecules and their complexes with biological targets, offering a deeper understanding of their interactions and stability. nih.govuow.edu.aunih.gov

Quantum Chemical Calculations: Utilizing quantum mechanics-based methods, such as Density Functional Theory (DFT), to investigate the electronic properties and reactivity of this compound and its derivatives, aiding in the design of new synthetic reactions and the understanding of interaction mechanisms. rsc.orgresearchgate.netuaeu.ac.aemdpi.com

The synergy between computational and experimental approaches will undoubtedly streamline the research and development process.

Exploration of Emerging Roles in Interdisciplinary Scientific Endeavors

The unique properties of this compound open up possibilities for its application in a wide range of interdisciplinary fields beyond traditional medicinal chemistry.

Emerging areas for exploration include:

Chemical Biology: Developing chemical tools based on this amino acid to probe and manipulate biological systems.

Materials Science: Incorporating this compound into novel polymers and nanomaterials to create functional materials with tailored properties. taylorandfrancis.com

Synthetic Biology: Engineering metabolic pathways in microorganisms for the sustainable production of this compound and its derivatives.

As our understanding of this versatile building block grows, so too will the opportunities for its application in addressing challenges across the scientific landscape. The continued investigation of this compound holds great promise for advancing our knowledge in chemistry, biology, and materials science.

Q & A

Q. How can I synthesize (2S,3S)-3-Amino-2-hydroxyhexanoic acid with high enantiomeric purity?

  • Methodological Answer: Enantioselective synthesis typically involves chiral auxiliaries or enzymatic methods. For example, asymmetric hydroxylation of a β-amino acid precursor using Sharpless epoxidation or enzymatic catalysis (e.g., lipases) can yield the desired stereochemistry . Key steps:

Chiral Starting Materials: Use enantiopure substrates like (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate to control stereochemistry .

Stereoselective Reactions: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization. For instance, low temperatures (0–4°C) reduce kinetic resolution inefficiencies .

Purification: Employ chiral HPLC or recrystallization with diastereomeric salts to isolate the target enantiomer.

  • Validation: Confirm enantiomeric purity via polarimetry, circular dichroism (CD), or X-ray crystallography .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer: A multi-technique approach is essential:

Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve stereochemistry. Coupling constants (e.g., J2,3J_{2,3}) and NOESY correlations help confirm the (2S,3S) configuration .

Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., C6H13NO3\text{C}_6\text{H}_{13}\text{NO}_3) and detects impurities.

Chiral Chromatography: Chiral HPLC or SFC (supercritical fluid chromatography) with a cellulose-based column (e.g., Chiralpak® IB) quantifies enantiomeric excess .

Thermal Analysis: Differential scanning calorimetry (DSC) identifies polymorphic forms.

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental NMR data and predicted stereochemical outcomes?

  • Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) or improper force field parameterization. Steps to resolve:

Molecular Dynamics (MD) Simulations: Simulate the compound in explicit solvent to model conformational flexibility. Compare simulated 1H^1 \text{H}-NMR shifts (via DFT calculations) with experimental data .

Docking Studies: Use software like AutoDock to predict interactions with chiral stationary phases in HPLC, aiding stereochemical assignment.

Cross-Validation: Combine CD spectroscopy with X-ray crystallography to confirm absolute configuration if NMR data is ambiguous .

Q. What strategies minimize diastereomer formation during synthesis?

  • Methodological Answer: Diastereomer control requires precise reaction design:

Catalyst Selection: Use chiral catalysts (e.g., Proline-derived organocatalysts) to enhance stereoselectivity. For example, Evans oxazaborolidines improve hydroxylation selectivity .

Solvent Optimization: Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side reactions.

Temperature Control: Lower temperatures (–20°C to 0°C) slow racemization. For enzymatic methods, maintain pH 7–8 to preserve enzyme activity .

  • Case Study: A 15% yield improvement was achieved by replacing THF with DMF in a boronate-mediated coupling reaction .

Q. How do I troubleshoot low yields in solid-phase peptide synthesis (SPPS) when incorporating this amino acid?

  • Methodological Answer: Common issues include steric hindrance and poor coupling efficiency:

Coupling Reagents: Use HATU or PyBOP instead of DCC for sterically hindered residues.

Side-Chain Protection: Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during SPPS .

Resin Choice: Switch to a low-loading Wang resin (0.2–0.4 mmol/g) to reduce intermolecular aggregation.

Data Contradiction Analysis

Q. How to interpret conflicting data between theoretical and experimental pKa values for the amino and hydroxyl groups?

  • Methodological Answer: pKa discrepancies often stem from solvation effects or intermolecular H-bonding:

Potentiometric Titration: Perform pH-metric titrations in water/DMSO mixtures to measure experimental pKa.

Computational Adjustment: Apply solvent correction terms (e.g., COSMO-RS) to DFT-calculated pKa values.

Structural Analysis: Use IR spectroscopy to detect intramolecular H-bonds that stabilize deprotonated forms.

  • Example: A 0.5 pKa unit deviation was resolved by adjusting solvation parameters in Gaussian09 calculations .

Safety and Handling Considerations

  • Storage: Store at 2–8°C in inert atmosphere (argon) to prevent oxidation .
  • PPE: Use nitrile gloves, P95 respirators, and chemical-resistant suits during handling due to acute oral toxicity (H302) and respiratory irritation (H335) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.